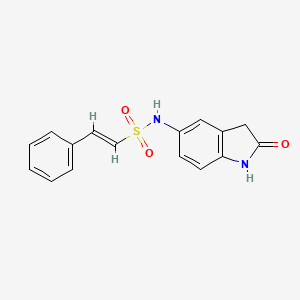

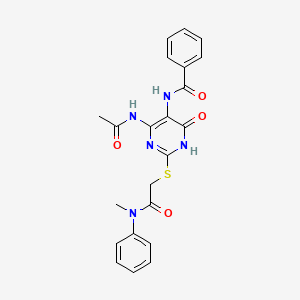

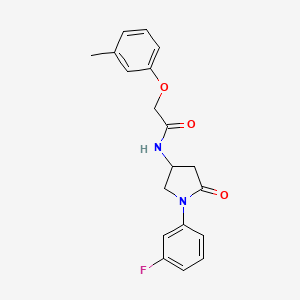

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 54494-12-1. It has a molecular weight of 237.26 and its IUPAC name is 4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its FT-IR spectrum shows peaks at 3318 (NH2), 3230 (NH), 1675 (amide, C=O), 3240–3350 (NH-NH); 1642 (C=O) . Its 1H NMR (CDCl3) shows δ 3.86 (d, 2H, NH2), 5.09 (s, 2H, OCH2), 8.46 (t, 1H, NH), 6.81–7.85 (m, 9H, Ar–H) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Novel Bioactive Compounds : 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline has been used in the synthesis of bioactive natural product analogs with antitumor activity. The compound exhibited promising results in vitro against a panel of 11 cell lines (Maftei et al., 2013).

Chemical Reactions and Polymerization

- Selective Reduction for Monomer Synthesis : This compound has been involved in selective reduction processes, proving useful as a monomer for oxidative and radical polymerizations (Tarasenko et al., 2017).

Fluorescence Studies

- Fluorescence Quenching for Aniline Sensing : Studies on fluorescence quenching of derivatives of this compound have been conducted, demonstrating its utility in sensing aniline through fluorescence quenching methods (Naik et al., 2018).

Antimicrobial and Antifungal Activity

- Antimicrobial Properties : Various derivatives of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline have shown moderate antibacterial activity and potent antifungal properties against tested strains (Venkatagiri et al., 2018).

Molecular Rearrangements and Structural Studies

- Conversion into Thiadiazoles : This compound has been used in molecular rearrangements involving the conversion of 1,2,4-oxadiazoles into 1,2,4-thiadiazoles, expanding its utility in heterocyclic chemistry (Ruccia et al., 1974).

Anticancer Applications

- Evaluation of Anticancer Activity : Derivatives of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline have been assessed for in vitro anti-cancer activity, with some showing good potency in a panel of 12 cell lines (Maftei et al., 2016).

Enzyme Inhibition Studies

- Potent Urease Inhibitors : Studies have identified certain derivatives as potent urease inhibitors, highlighting their potential in therapeutic applications (Nazir et al., 2018).

Antiproliferative Agents

- Synthesis of Antiproliferative Agents : Research has focused on synthesizing new series of derivatives as potential antiproliferative agents, with some showing significant activity against various cancer cell lines (Ahsan et al., 2018).

Organic Chemistry

- Synthetic Studies for Heterocyclic Derivatives : The compound has been used in the synthesis of diverse heterocyclic derivatives, contributing to the development of new molecules in organic chemistry (El‐Saraf & El-sayed, 1996).

Potential in Electronics

- Use in Light-Emitting Diodes : Derivatives have been synthesized for use as ambipolar hosts in phosphorescent light-emitting diodes, showcasing its application in the field of materials science and electronics (Zhang et al., 2011).

One-Pot Synthesis Techniques

- Efficient Synthesis Methods : An efficient one-pot method for the synthesis of this compound has been developed, demonstrating its versatility and ease of production (Tarasenko et al., 2021).

Zukünftige Richtungen

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The 1,2,4-oxadiazole ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focus , suggesting potential future directions in medicinal chemistry and drug development.

Eigenschaften

IUPAC Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPGUFMJVVCPCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2586437.png)

![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)

![1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2586445.png)

![1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2586451.png)

![3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2586454.png)